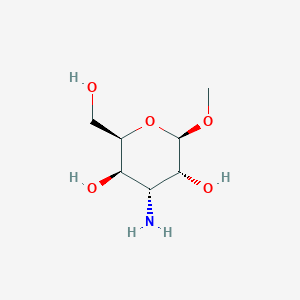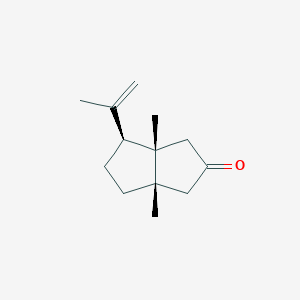
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) is a complex organic compound with a unique structure It is characterized by its hexahydro-pentalenone core, which is substituted with dimethyl and methylethenyl groups
Méthodes De Préparation
The synthesis of 2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) involves several steps. The synthetic routes typically include the formation of the hexahydro-pentalenone core, followed by the introduction of the dimethyl and methylethenyl substituents. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers may investigate its potential therapeutic properties. In industry, it could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in a biological setting, it may interact with enzymes or receptors, leading to a cascade of biochemical events. In a chemical context, its reactivity may be influenced by the electronic and steric properties of its substituents.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2(1H)-Pentalenone,hexahydro-3a,6a-dimethyl-4-(1-methylethenyl)-,(3aS,4S,6aS)-(9CI) stands out due to its unique structural features and reactivity. Similar compounds may include other hexahydro-pentalenone derivatives with different substituents. The presence of the dimethyl and methylethenyl groups in this compound may confer distinct properties, such as increased stability or reactivity, compared to its analogs.
Propriétés
Formule moléculaire |
C13H20O |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
(3aS,4S,6aS)-3a,6a-dimethyl-4-prop-1-en-2-yl-3,4,5,6-tetrahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C13H20O/c1-9(2)11-5-6-12(3)7-10(14)8-13(11,12)4/h11H,1,5-8H2,2-4H3/t11-,12-,13-/m0/s1 |
Clé InChI |
FIMQFOONFYGXKF-AVGNSLFASA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@@]2([C@]1(CC(=O)C2)C)C |
SMILES canonique |
CC(=C)C1CCC2(C1(CC(=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (1R,3R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B13810942.png)
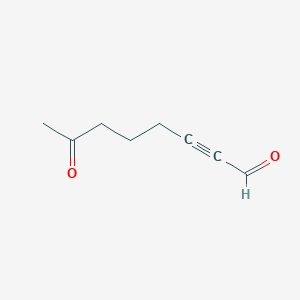
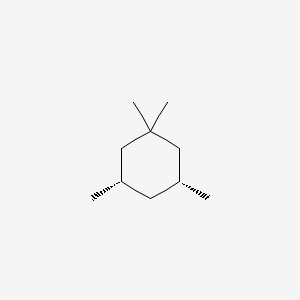
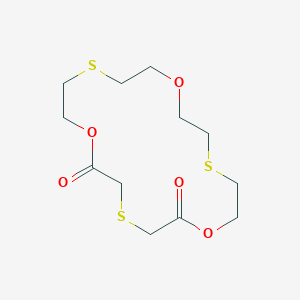
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
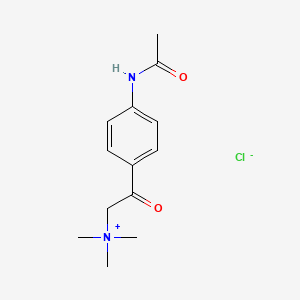
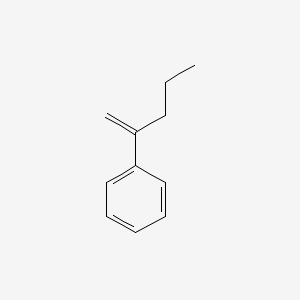



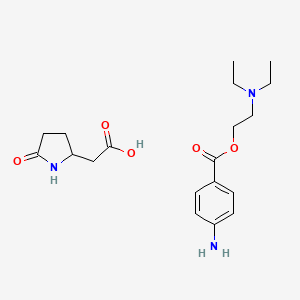
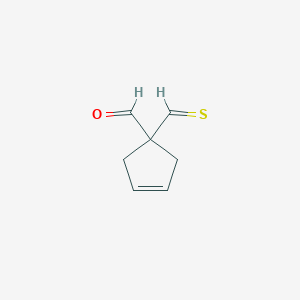
![3-Ethyl-2-((E)-2-[3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-(phenylsulfanyl)-1-cyclohexen-1-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13811030.png)
